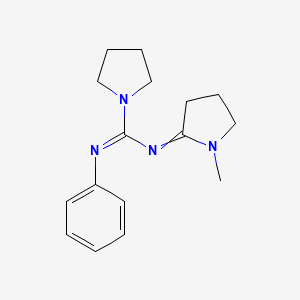
Pirogliride
Cat. No. B1204869
Key on ui cas rn:
62625-18-7
M. Wt: 270.37 g/mol
InChI Key: UFJFKQGRZLHOBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04211867
Procedure details


To 1.74 g (0.01 mole) of phenyl isocyanide dichloride in dry Et2O with cooling under N2 is added 0.71 g (0.01 mole) of pyrrolidine followed by 1.01 g (0.01 mole) of Et3N with stirring. The mixture is allowed to stir for 11/2 hrs. and then filtered to remove precipitated Et3N.HCl. To the filtrate is added 1.96 g (0.02 mole) of 1-methyl-2-iminopyrrolidine in an ice-water bath. The resultant mixture is allowed to stir overnight under N2 and then filtered to remove N-methyl-2-iminopyrrolidine hydrochloride, m.p. 182°-188° C. The filtrate is evaporated to dryness in vacuo affording in an oil which is dissolved in MeOH (10 ml) and treated with an equimolar amount of L(+)-tartaric acid. The resultant solution is concentrated while adding i-PrOH to give crystals. Recrystallization from isopropanol-acetonitrile gives the pure L-(+)-tartrate salt, N-(1-methyl-2-pyrrolidinylidene)-N'-phenyl-1-pyrrolidinecarboximidamide, m.p. 153°-56° C.





[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five



Name

Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[CH:6]=[CH:5][C:4]([N:7]=[C:8](Cl)Cl)=[CH:3][CH:2]=1.[NH:11]1[CH2:15][CH2:14][CH2:13][CH2:12]1.CCN(CC)CC.[CH3:23][N:24]1[CH2:28][CH2:27][CH2:26][C:25]1=[NH:29].[C:30]([OH:39])(=[O:38])[C@@H:31]([C@H:33]([C:35]([OH:37])=[O:36])[OH:34])[OH:32]>CCOCC.CO>[C:35]([C@@H:33]([C@H:31]([C:30]([O-:39])=[O:38])[OH:32])[OH:34])([O-:37])=[O:36].[CH3:23][N:24]1[CH2:28][CH2:27][CH2:26][C:25]1=[N:29][C:8]([N:11]1[CH2:15][CH2:14][CH2:13][CH2:12]1)=[N:7][C:4]1[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.74 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=C(C=C1)N=C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Two
|
Name
|
|
|
Quantity
|
0.71 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
1.01 g
|
|
Type
|
reactant
|
|
Smiles
|
CCN(CC)CC
|
Step Four
|
Name
|
|
|
Quantity
|
1.96 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1C(CCC1)=N
|
Step Five
[Compound]
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([C@H](O)[C@@H](O)C(=O)O)(=O)O
|
Step Seven
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
to stir for 11/2 hrs
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
and then filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitated Et3N.HCl
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
to stir overnight under N2
|
|
Duration
|
8 (± 8) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove N-methyl-2-iminopyrrolidine hydrochloride, m.p. 182°-188° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate is evaporated to dryness in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
affording in an oil which
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The resultant solution is concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
while adding i-PrOH
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give crystals
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization from isopropanol-acetonitrile
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)([O-])[C@H](O)[C@@H](O)C(=O)[O-]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1C(CCC1)=NC(=NC1=CC=CC=C1)N1CCCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
